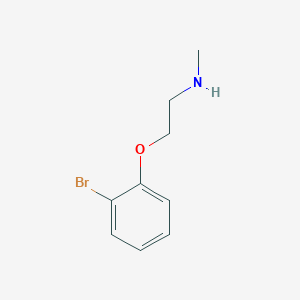
2-Methoxy-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step processes with varying yields. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps with an overall yield of 1% . This indicates that the synthesis of complex benzamide derivatives can be challenging and may require optimization for better yields.
Molecular Structure Analysis
Structural analysis of benzamide derivatives is often performed using X-ray diffraction and computational methods such as density functional theory (DFT). For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating it crystallizes in a triclinic system . DFT calculations can complement experimental data, providing insights into the electronic properties and molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be explored through various reactions. For instance, nucleophilic displacement reactions have been studied in carbohydrate derivatives of benzamide . The reaction mechanisms and the effects of substituents on the reactivity can provide valuable information for understanding the behavior of 2-Methoxy-4-(trifluoromethoxy)benzamide in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be deduced from their molecular structure and electronic properties. The introduction of different substituents, such as methoxy and trifluoromethoxy groups, can significantly influence these properties. For example, the introduction of deuterium and tritium into related compounds has been studied to understand the effects of isotopic labeling on physical properties . The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT, which is essential for predicting the chemical reactivity and stability of the compound .
Aplicaciones Científicas De Investigación
Trifluoromethoxylation of Aliphatic Substrates
A novel approach involving the direct trifluoromethoxylation of aliphatic substrates using 2,4‐Dinitro(trifluoromethoxy)benzene has been developed. This process, facilitated by tetrabutylammonium triphenyldifluorosilicate under microwave irradiation, marks the first instance of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, leading to the formation of aliphatic trifluoromethyl ethers (Marrec et al., 2010).
Electron-Withdrawing Properties
The trifluoromethoxy group has been identified as a superior electron-withdrawing substituent compared to methoxy and trifluoromethyl groups. Its capacity to facilitate hydrogen/metal permutation at ortho positions, alongside a pronounced long-range effect, significantly impacts the basicity of arylmetal compounds, even from remote meta or para positions (Castagnetti & Schlosser, 2002).
Molecular Structure and Antioxidant Activity
The molecular structure and antioxidant activity of a novel benzamide derivative, analyzed through X-ray diffraction, IR spectroscopy, and DFT calculations, revealed a promising antioxidant profile. The study emphasized the compound's electronic and thermodynamic properties, suggesting its potential in antioxidative applications (Demir et al., 2015).
Redox-Neutral C-H Alkenylation
A groundbreaking synthesis technique involving the rhodium(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers has been developed. This method, showcasing broad substrate compatibility and high regioselectivity, offers a novel pathway for elaborating difluorinated compounds, underscoring the utility of fluorinated synthons in pharmaceutical and agrochemical industries (Cui et al., 2023).
Pyridinium Trifluoromethoxide Salt
The creation of an isolable pyridinium trifluoromethoxide salt from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene represents a significant advancement. This salt serves as an effective trifluoromethoxide source for SN2 reactions, facilitating the formation of trifluoromethyl ethers and illustrating the potential for nuanced manipulation in synthetic chemistry (Duran-Camacho et al., 2021).
Propiedades
IUPAC Name |
2-methoxy-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQJWZLSVMXFLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280462 |
Source


|
| Record name | 2-Methoxy-4-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethoxy)benzamide | |
CAS RN |
886500-76-1 |
Source


|
| Record name | 2-Methoxy-4-(trifluoromethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)







![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)



![1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1341849.png)